molecular formula C12H26O2 B6287732 4-Propyl-4,8-nonanediol CAS No. 2737205-55-7

4-Propyl-4,8-nonanediol

Cat. No.: B6287732
CAS No.: 2737205-55-7
M. Wt: 202.33 g/mol
InChI Key: ATFRCHVXDRFQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propyl-4,8-nonanediol is a branched aliphatic diol characterized by a nine-carbon chain with a propyl substituent at the fourth carbon and hydroxyl groups at positions 4 and 6.

Properties

IUPAC Name

6-propylnonane-2,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-4-8-12(14,9-5-2)10-6-7-11(3)13/h11,13-14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFRCHVXDRFQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CCCC(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares 4-Propyl-4,8-nonanediol with structurally or functionally related compounds, drawing inferences from the provided evidence and general chemical principles.

Structural Analogues
Compound Structure Key Features Potential Applications
This compound C9H20O2 (branched diol) Dual hydroxyl groups, propyl branch at C4 Polymers, surfactants, intermediates
1,9-Nonanediol HO(CH2)9OH (linear diol) Linear chain, terminal hydroxyl groups Polyesters, plasticizers
4-Hydroxynonenal C9H16O2 (α,β-unsaturated aldehyde) Electrophilic aldehyde, lipid peroxidation byproduct Biomarker for oxidative stress
4-Propyl-4,5-dihydro-1H-pyrazole (pdp) C6H12N2 (heterocyclic) Propyl-substituted pyrazole ring Sensor materials, catalysis

Key Observations :

  • Branching vs. Linearity: The propyl branch in this compound likely reduces crystallinity compared to linear 1,9-nonanediol, enhancing solubility in nonpolar solvents. This property is critical for applications in flexible polymers .
  • Reactivity: Unlike 4-hydroxynonenal—a reactive aldehyde implicated in oxidative stress—this compound’s hydroxyl groups may participate in hydrogen bonding or esterification, favoring use in controlled chemical syntheses .
  • Functional Groups : The diol’s dual -OH groups contrast with the heterocyclic nitrogen in pdp, which is tailored for coordination chemistry in sensors. This highlights how functional group placement dictates application .
Physicochemical Properties

While experimental data for this compound are sparse, comparisons can be hypothesized:

  • Thermal Stability : Branched diols typically exhibit lower melting points than linear counterparts, as seen in analogous compounds like 2-butyl-1,3-propanediol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.